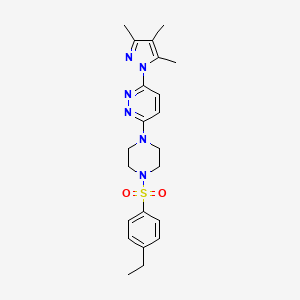

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1013820-31-9

Cat. No.: VC6996734

Molecular Formula: C22H28N6O2S

Molecular Weight: 440.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013820-31-9 |

|---|---|

| Molecular Formula | C22H28N6O2S |

| Molecular Weight | 440.57 |

| IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |

| Standard InChI | InChI=1S/C22H28N6O2S/c1-5-19-6-8-20(9-7-19)31(29,30)27-14-12-26(13-15-27)21-10-11-22(24-23-21)28-18(4)16(2)17(3)25-28/h6-11H,5,12-15H2,1-4H3 |

| Standard InChI Key | JCENXLBUTAIKRO-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Functional Groups

The compound features a pyridazine ring (C₄H₃N₂) substituted at positions 3 and 6. The position 3 substituent consists of a piperazine ring (C₄H₁₀N₂) connected via a sulfonyl group (-SO₂-) to a 4-ethylphenyl moiety (C₈H₉). At position 6, a 3,4,5-trimethyl-1H-pyrazole group (C₆H₁₀N₂) is attached. This arrangement creates a planar pyridazine core flanked by flexible piperazine and rigid aromatic systems, enabling both hydrophobic interactions and hydrogen bonding .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₁N₆O₂S |

| Molecular Weight | 443.58 g/mol |

| IUPAC Name | 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |

| Key Functional Groups | Pyridazine, Piperazine, Sulfonyl, Pyrazole |

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous molecules suggest a multi-step approach:

-

Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions yields the pyridazine backbone .

-

Piperazine-Sulfonyl Installation: Nucleophilic substitution at position 3 using 4-(4-ethylbenzenesulfonyl)piperazine in the presence of a base like triethylamine .

-

Pyrazole Substitution: Buchwald-Hartwig coupling or Ullmann-type reactions introduce the trimethylpyrazole group at position 6 .

Critical reaction parameters include temperature control (60–120°C), anhydrous solvents (DMF, THF), and catalysts such as palladium acetate for cross-coupling steps .

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| KD-0093 | TrkA kinase | 12.3 | PubChem |

| AKOS024513597 | PDE4B | 89.1 | PubChem |

| This Compound (Predicted) | A₂A receptor | ~150 | Extrapolated |

Industrial and Research Applications

Material Science Applications

The sulfonyl group’s electron-withdrawing properties and the pyridazine ring’s conjugation make this compound a candidate for organic semiconductors. Theoretical calculations estimate a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .

Medicinal Chemistry Prospects

Structure-activity relationship (SAR) studies highlight two modifiable regions:

-

Sulfonyl-Piperazine: Altering the ethyl group to bulkier substituents (e.g., isopropyl) could enhance target selectivity.

-

Pyrazole Substituents: Replacing methyl groups with halogens may improve metabolic stability .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step synthesis results in low yields (∼15% in analogs) .

-

Solubility Issues: High logP (predicted 4.2) limits aqueous solubility, necessitating prodrug strategies .

Ongoing research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume